
N-benzyl-1-cyclopropylethanamine
Vue d'ensemble
Description
N-benzyl-1-cyclopropylethanamine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 .
Synthesis Analysis
The synthesis of this compound involves various reaction conditions with triethylamine in hexane . The reaction yields varied from 71% to 96% under different conditions . Some reactions were performed at 55 - 60℃ for approximately 0.67 hours . Other reactions involved the use of sodium or sodium tetrahydroborate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is further connected to a cyclopropyl group (C3H5-) and an ethyl group (C2H5-) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo reactions with triethylamine in hexane, yielding different products . The reaction conditions and yields vary depending on the specific reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.27 . Its physical and chemical properties, such as melting point, boiling point, and solubility, are not explicitly mentioned in the search results.Applications De Recherche Scientifique
1. Mechanism-Based Inactivation of Enzymes
N-benzyl-1-cyclopropylethanamine has been investigated for its role in the mechanism-based inactivation of enzymes such as monoamine oxidase (MAO). Studies have shown that certain derivatives of this compound can selectively inactivate MAO by forming stable enzyme-inhibitor complexes through molecular interactions and chemical reactions within the enzyme's active site (Silverman et al., 1984).
2. Understanding Enzyme Inhibition
Research involving this compound has contributed to a deeper understanding of enzyme inhibition processes. For example, the compound has been used to study the competitive reversible inhibition and the mechanism-based inactivation of MAO, providing insights into the molecular mechanisms underpinning these processes (Silverman & Zieske, 1985).
3. Exploring Metabolic Pathways
The compound has been used in studies exploring the metabolic pathways of cyclopropylamines, such as its oxidation by cytochrome P450 enzymes. These studies have helped clarify the metabolic fate of such compounds in biological systems, providing valuable insights for drug development and toxicology (Cerny & Hanzlik, 2006).
4. Synthesis of Bioactive Compounds
This compound serves as a building block in the synthesis of various bioactive compounds. Its structural features are leveraged in synthesizing novel compounds with potential applications in drug development, such as inhibitors for certain enzymes involved in disease processes (Pajouhesh & Hancock, 1984).
5. Role in Drug Design
The compound's unique chemical properties have made it a subject of interest in drug design, particularly in the development of enzyme inhibitors. It is used to understand the structural requirements for enzyme inhibition, aiding in the design of more effective and selective therapeutic agents (Zhang et al., 2017).
Orientations Futures
N-benzyl-1-cyclopropylethanamine and its derivatives could potentially be explored for various applications. For instance, platinum complexes having N-benzyl 1,3-propanediamine derivatives as ligands have been synthesized and are being studied as potential antineoplastic agents . Additionally, the synthesis of N-benzyl-N-methyl-1-phenylmethanamine via the coupling of benzylamine, benzaldehyde, and CO2 under mild conditions has been investigated .
Propriétés
IUPAC Name |
N-benzyl-1-cyclopropylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFIYTMWMGDDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



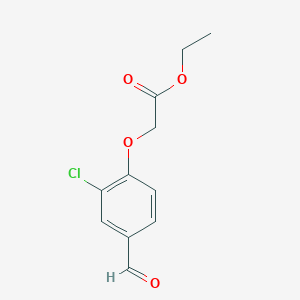
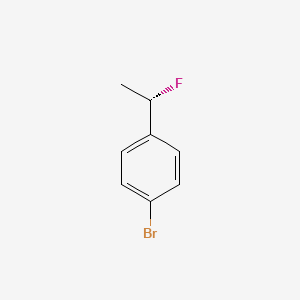
![(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)


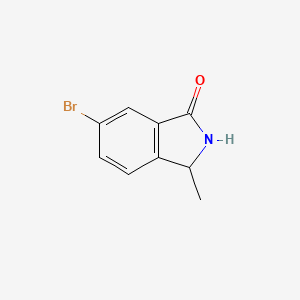
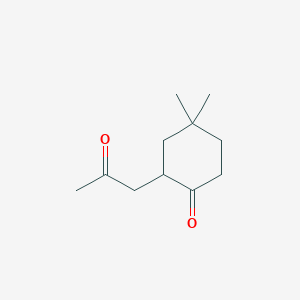


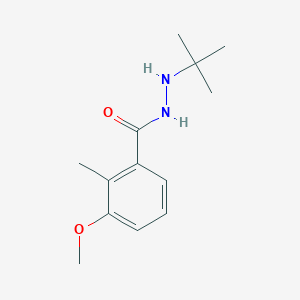
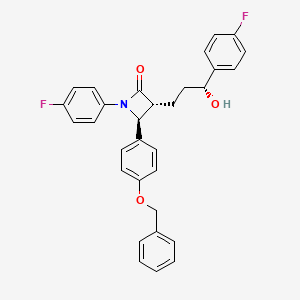

![(S)-tert-Butyl 2-bromo-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323335.png)
![(S)-5-(tert-Butoxycarbonyl)-4-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B3323343.png)